molecular formula C8H9FO B1295314 4-Fluoro-3-methylanisole CAS No. 2338-54-7

4-Fluoro-3-methylanisole

Cat. No.: B1295314
CAS No.: 2338-54-7
M. Wt: 140.15 g/mol
InChI Key: XZBXPBDJLUJLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-methylanisole is an organic compound with the molecular formula C8H9FO. It is a derivative of anisole, where the methoxy group is substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-methylanisole can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated anisole in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, making it suitable for various functional groups.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield. The reaction is monitored using advanced analytical techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methylanisole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into various reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Products include 4-fluoro-3-methylbenzaldehyde and 4-fluoro-3-methylbenzoic acid.

    Reduction: Reduced forms such as 4-fluoro-3-methylcyclohexanol.

    Substitution: Various substituted anisoles depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-methylanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methylanisole involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroanisole: Similar structure but lacks the methyl group at the 3-position.

    3-Methylanisole: Similar structure but lacks the fluorine atom at the 4-position.

    4-Methylanisole: Similar structure but lacks the fluorine atom and has the methyl group at the 4-position.

Uniqueness

4-Fluoro-3-methylanisole’s unique combination of a fluorine atom and a methyl group at specific positions makes it distinct from other anisole derivatives. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

1-fluoro-4-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBXPBDJLUJLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177939
Record name 4-Fluoro-3-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2338-54-7
Record name 1-Fluoro-4-methoxy-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2338-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methylanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-3-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-methylanisole
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-methylanisole
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3-methylanisole
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3-methylanisole
Reactant of Route 5
4-Fluoro-3-methylanisole
Reactant of Route 6
Reactant of Route 6
4-Fluoro-3-methylanisole
Customer
Q & A

Q1: What is the primary reaction pathway when 4-fluoro-3-methylanisole interacts with tetranitromethane under photochemical conditions?

A1: When a solution of this compound and tetranitromethane is exposed to light, a charge transfer (CT) complex forms. This complex, upon further photoexcitation, generates a triad of reactive species: the this compound radical cation, the trinitromethanide ion, and nitrogen dioxide [, ]. The subsequent reaction pathway is primarily governed by the recombination of these species.

Q2: Can you elaborate on the structural characterization of a key product formed in this reaction?

A3: One major product identified in this reaction is 4-fluoro-5-methyl-2-trinitromethylanisole. Its structure was confirmed using X-ray crystallography []. While the provided abstract doesn't list the molecular formula and weight, these can be deduced from the structure: C₉H₈F₄N₄O₈ (molecular weight: 364.17 g/mol).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.